

3-Benzoylbenzenesulfonyl fluoride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzoylbenzenesulfonyl fluoride

Cat. No.: B2707271

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An In-depth Technical Guide to p-Toluenesulfonyl Fluoride

An Important Note on the Requested Compound: Initial searches for "**3-Benzoylbenzenesulfonyl fluoride**" did not yield a commercially available or well-documented compound with this specific name in major chemical databases. This suggests that the compound may be exceptionally rare, known under a different systematic name, or not readily accessible. In its place, this guide provides comprehensive information on a closely related and widely utilized compound, p-Toluenesulfonyl fluoride, which shares the core benzenesulfonyl fluoride structure and is of significant interest to researchers in chemistry and drug development.

Introduction to p-Toluenesulfonyl Fluoride

p-Toluenesulfonyl fluoride, also known as tosyl fluoride, is an organosulfur compound that serves as a vital reagent in organic synthesis and as a valuable tool in biochemical research.^[1] With the CAS number 455-16-3 and the molecular formula C₇H₇FO₂S, this white solid is recognized for its utility as a sulfonylating agent and as a protease inhibitor.^{[2][3][4]} Its reactivity stems from the sulfonyl fluoride functional group, which allows for the formation of stable sulfonamide and sulfonate ester linkages.^[1] This guide offers a detailed overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for p-Toluenesulfonyl fluoride is presented in the table below, providing a convenient reference for its physical and chemical characteristics.

Property	Value	Reference
CAS Number	455-16-3	[2] [3] [4]
Molecular Formula	C7H7FO2S	[2]
Molecular Weight	174.19 g/mol	[2] [3] [4]
Melting Point	41-42 °C	[3]
Boiling Point	112 °C at 16 mmHg	[3]
Flash Point	106 °C (222.8 °F) - closed cup	[3] [4]
InChI Key	IZZYABADQVQHLC-UHFFFAOYSA-N	[3]
SMILES	<chem>Cc1ccc(cc1)S(F)(=O)=O</chem>	[3]

Synthesis of p-Toluenesulfonyl Fluoride

A common and efficient method for the synthesis of p-Toluenesulfonyl fluoride involves the reaction of p-toluenesulfonyl chloride with a fluoride salt.

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride

This protocol describes a laboratory-scale synthesis of p-toluenesulfonyl fluoride.

Materials:

- p-Toluenesulfonyl chloride
- Potassium fluoride
- Acetonitrile

- Water
- Round bottom flask
- Reflux condenser
- Stirrer
- Rotary evaporator
- Filtration apparatus

Procedure:

- Dissolve 25.0 g (0.13 mole) of p-toluenesulfonyl chloride in 100 ml of acetonitrile in a 250 ml round bottom flask.
- In a separate container, dissolve 1.5 g (0.196 mole) of potassium fluoride in 25.0 ml of water.
- Combine the two solutions in the round bottom flask.
- Stir the mixture and heat it under reflux for one hour.
- After reflux, remove the acetonitrile using a rotary evaporator under reduced pressure.
- The removal of the solvent will result in the crystallization of the p-toluenesulfonyl fluoride product.
- Collect the crystals by filtration and wash them twice with water.
- Dry the resulting product. This method typically yields around 20.7 g (91% yield) of p-toluenesulfonyl fluoride with a melting point of 41°-41.2° C.[\[5\]](#)

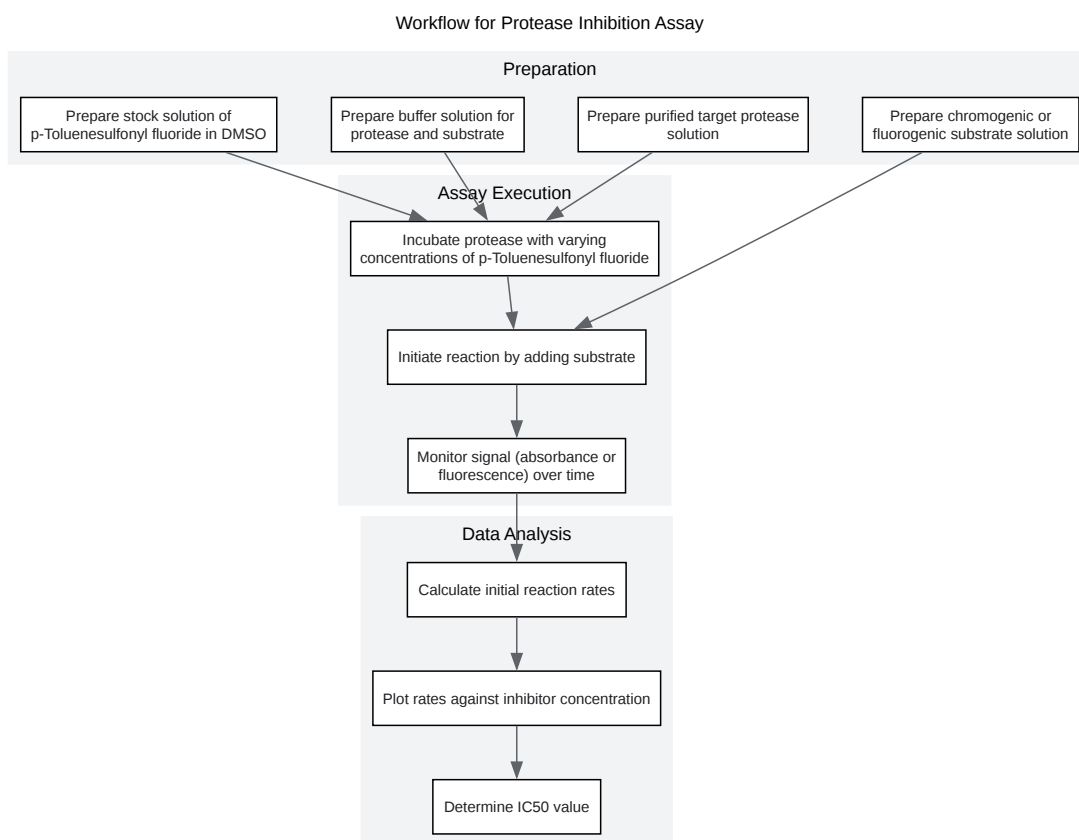
Applications in Research and Drug Development

p-Toluenesulfonyl fluoride has demonstrated significant utility in various scientific domains, primarily as a chemical probe and building block.

Use as a Protease Inhibitor

p-Toluenesulfonyl fluoride is known to act as an inhibitor of serine proteases. The sulfonyl fluoride moiety covalently modifies the active site serine residue, leading to irreversible inhibition. This property makes it a valuable tool for studying protease function and for the development of protease-targeted therapeutics.

Below is a simplified workflow for assessing the inhibitory activity of p-toluenesulfonyl fluoride against a target protease.



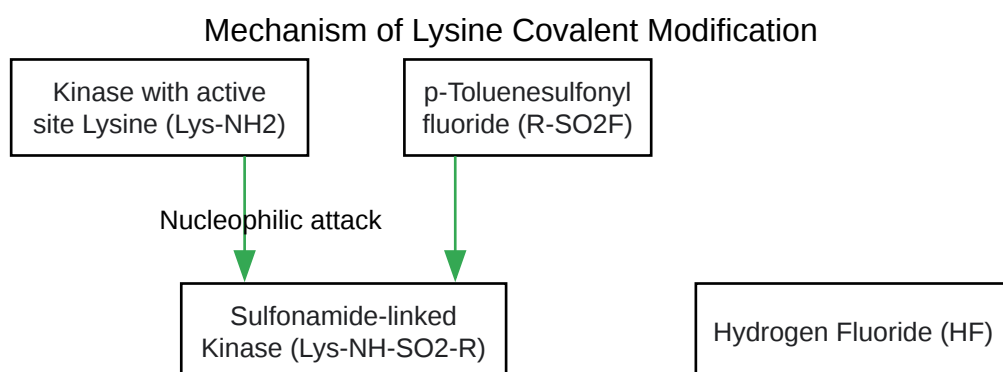
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Caption: A generalized workflow for determining the inhibitory potency of p-Toluenesulfonyl fluoride against a target protease.

Covalent Modification of Lysine Residues in Kinases

Recent research has highlighted the ability of sulfonyl fluoride derivatives to act as covalent inhibitors of kinases by targeting catalytic lysine residues.[6] This mechanism is particularly relevant for overcoming drug resistance in cancer therapy, such as in the case of epidermal growth factor receptor (EGFR) mutants.[6]

The general mechanism involves the nucleophilic attack of the lysine amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonamide bond and displacement of the fluoride ion.



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Caption: Simplified representation of the covalent modification of a kinase lysine residue by a sulfonyl fluoride.

Conclusion

p-Toluenesulfonyl fluoride is a versatile and valuable compound for both synthetic chemists and biomedical researchers. Its well-defined properties and reactivity make it a reliable reagent for introducing the tosyl group and for the development of covalent inhibitors targeting key

enzymes in disease pathways. The experimental protocols and mechanistic insights provided in this guide are intended to support its effective application in the laboratory.

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- To cite this document: BenchChem. [3-Benzoylbenzenesulfonyl fluoride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2707271#3-benzoylbenzenesulfonyl-fluoride-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b2707271#3-benzoylbenzenesulfonyl-fluoride-cas-number-and-molecular-formula)

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